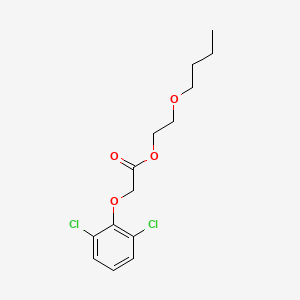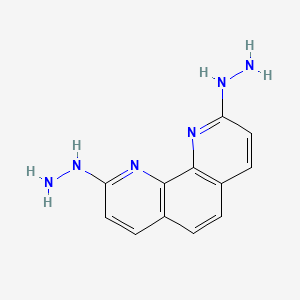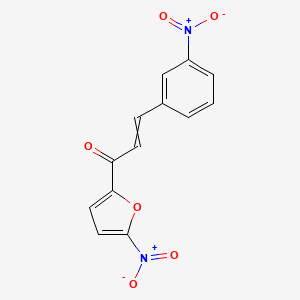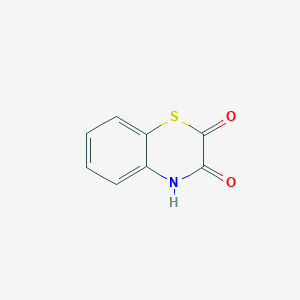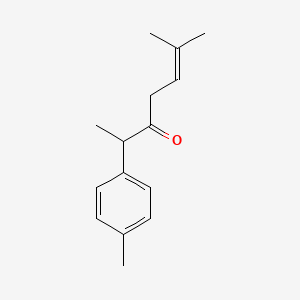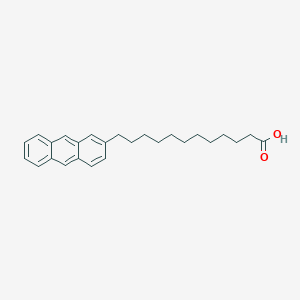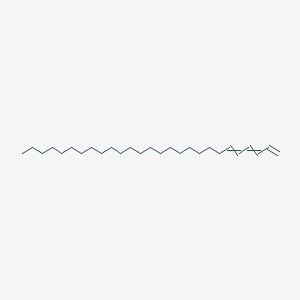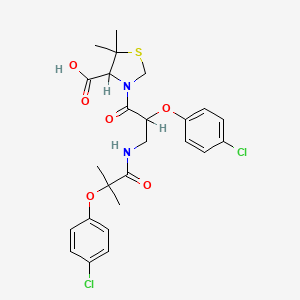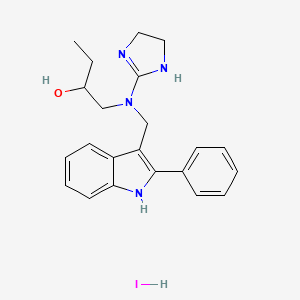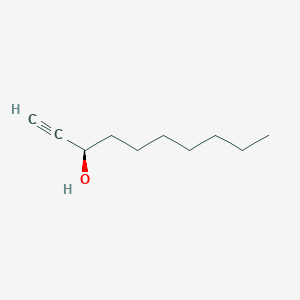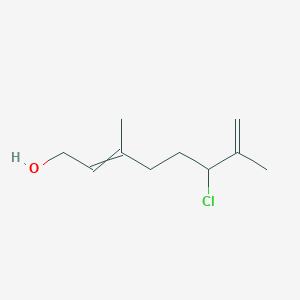
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is a chlorinated derivative of a monoterpenoid alcohol This compound is characterized by its unique structure, which includes a chlorine atom attached to the carbon chain, making it distinct from other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol typically involves the chlorination of 3,7-dimethylocta-2,7-dien-1-ol. This process can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine gas to the parent compound under controlled conditions.
Substitution Reactions: Using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace a hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3,7-dimethylocta-2,7-dien-1-ol involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various biochemical reactions, potentially leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes or receptors in a specific manner.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-ol: A non-chlorinated analog with similar structural features but lacking the chlorine atom.
Nerol: Another isomer of 3,7-dimethylocta-2,6-dien-1-ol, known for its pleasant fragrance and use in perfumery.
Geraniol: A stereoisomer of nerol, widely used in the fragrance industry.
Uniqueness
6-Chloro-3,7-dimethylocta-2,7-dien-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This chlorinated derivative may exhibit enhanced reactivity and different biological activities compared to its non-chlorinated counterparts.
Properties
CAS No. |
74514-18-4 |
|---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
6-chloro-3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)5-4-9(3)6-7-12/h6,10,12H,1,4-5,7H2,2-3H3 |
InChI Key |
RTDZFTJCGOSRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=CCO)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


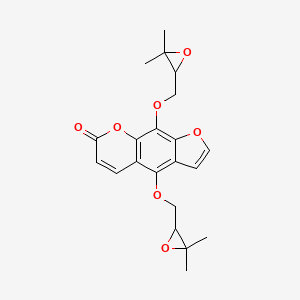
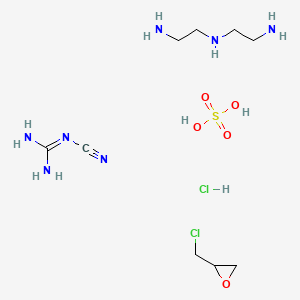
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
